The synthesis of Lesopitron involves a multi-step process that includes the following key reactions:
Industrial production methods are optimized for large-scale synthesis, focusing on high-yield reactions and efficient purification techniques to ensure product consistency and purity.
Lesopitron participates in various chemical reactions, including:
The outcomes of these reactions depend on specific conditions such as temperature, solvent choice, and reaction time.
Lesopitron acts primarily as a ligand for central serotonin 5-HT1A receptors. It exhibits anxiolytic effects by inhibiting haloperidol-induced catalepsy through its action on 5-HT1A autoreceptors. The compound's ability to induce serotonin syndrome indicates its role as a post-synaptic agonist on these receptors. Moreover, Lesopitron's activation of 5-HT1A receptors leads to hypothermic effects, suggesting potential neuroprotective properties .
The physical and chemical properties of Lesopitron are crucial for understanding its behavior in biological systems:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 357.3 g/mol |
IUPAC Name | 2-[4-[4-(4-chloropyrazol-1-yl)butyl]piperazin-1-yl]pyrimidine; hydrochloride |
InChI | InChI=1S/C15H21ClN6.ClH/c16-14... |
InChI Key | CKDUBTXWOMBKQI-UHFFFAOYSA-N |
Solubility | Soluble in water |
These properties contribute to its pharmacokinetics and dynamics within biological systems, influencing its therapeutic applications.
Lesopitron has several scientific applications:
Lesopitron (E-4424) is a selective 5-HT1A receptor ligand with potent anxiolytic properties demonstrated across rodent and primate models. As a piperazinyl-pyrimidine derivative, it binds with relatively high affinity (pKi = 7.35) to 5-HT1A receptors in key brain regions implicated in anxiety regulation, including the prefrontal cortex, hippocampus, amygdala, and dorsal raphe nucleus [2] [4]. Its anxiolytic efficacy at low doses (30 μg/kg in rats) distinguishes it from earlier anxiolytics like buspirone, which requires substantially higher doses (5 mg/kg) for comparable behavioral effects [1]. This potency advantage stems from lesopitron's optimized receptor binding characteristics and functional selectivity profile.
Mechanistically, lesopitron acts as a full agonist at postsynaptic 5-HT1A receptors in the hippocampus, where it potently inhibits forskolin-stimulated adenylate cyclase activity (IC50 = 125 nM) to the same maximal extent as serotonin itself. This inhibition is selectively blocked by 5-HT1A antagonists like (-)-tertatolol and WAY-100135, confirming receptor specificity [2]. Cortical 5-HT1A heteroreceptors critically modulate anxiety responses, as evidenced by rescue studies showing that selective Htr1a expression in cortical principal neurons normalizes anxiety phenotypes in knockout mice [9]. Lesopitron's engagement of these cortical targets underlies its rapid anxiolytic effects observed within minutes of administration [2].
Table 1: Comparative Anxiolytic Efficacy of 5-HT1A Receptor Ligands in Rodent Models
Compound | Effective Anxiolytic Dose (mg/kg) | 5-HT Reduction in Cortex | Receptor Binding Profile |
---|---|---|---|
Lesopitron | 0.03 (i.p.) | 55% reduction | Selective 5-HT1A agonist |
Buspirone | 5.0 (i.p.) | 80% reduction | 5-HT1A partial agonist, D2 antagonist |
8-OH-DPAT | 0.1-0.3 (s.c.) | >90% reduction | 5-HT1A/7 agonist |
Unlike benzodiazepines, lesopitron's anxiolysis occurs without sedation, motor impairment, or abuse potential – advantages attributed to its selective serotonergic mechanism. Crucially, it lacks buspirone's dopaminergic effects, evidenced by its failure to alter cortical DOPAC or HVA (dopamine metabolites) at anxiolytic doses, whereas buspirone increases these metabolites by 300-400% [1]. This dopaminergic "cleanliness" may explain lesopitron's favorable behavioral profile and reduced side effect liability.
Lesopitron demonstrates remarkable functional selectivity between somatodendritic autoreceptors and postsynaptic heteroreceptors. Electrophysiological studies reveal it potently inhibits serotonin neuron firing in the dorsal raphe nucleus (DRN) both in vitro (IC50 = 120 nM in brainstem slices) and in vivo (ID50 = 35 μg/kg i.v. in anesthetized rats) [2]. This inhibition is mediated by 5-HT1A autoreceptor activation, as it is prevented by the selective antagonist (-)-tertatolol. However, a key distinction emerges in the duration of action: lesopitron's suppression of DRN firing lasts only minutes despite anxiolytic effects persisting for hours, suggesting that sustained anxiolysis involves mechanisms beyond acute autoreceptor activation [2].
At postsynaptic sites, lesopitron exhibits region-specific effects. While robustly activating hippocampal 5-HT1A receptors, it fails to significantly modulate prefrontal cortical neurotransmission at anxiolytic doses. This contrasts with "biased agonists" like F15599, which preferentially activate cortical heteroreceptors [7]. The dissociation arises from lesopitron's balanced agonist efficacy at both receptor populations, whereas F15599 shows G-protein coupling preferences favoring cortical signaling complexes. This pharmacological profile positions lesopitron as a non-biased 5-HT1A agonist with simultaneous pre- and postsynaptic actions.
Table 2: Functional Selectivity Profiles of 5-HT1A Receptor Agonists
Pharmacological Action | Lesopitron | F13714 (Autoreceptor-Selective) | F15599 (Heteroreceptor-Selective) |
---|---|---|---|
Autoreceptor Activation (DRN Firing ↓) | +++ (ID50=35µg/kg) | ++++ (High Potency) | + (Weak) |
Heteroreceptor Activation (cAMP ↓ in Hippocampus) | +++ (IC50=125nM) | + | ++++ (High Potency) |
Cortical Dopamine Release | No effect | Not reported | Increased |
The behavioral consequences of this dual engagement are significant. Systemic administration reduces extracellular serotonin in the frontal cortex to 45% of baseline – an effect mediated predominantly by autoreceptor activation. However, unlike autoreceptor-selective agonists (e.g., F13714), lesopitron simultaneously activates select postsynaptic populations. This combined action may explain its ability to provide rapid anxiolysis without the delayed therapeutic onset characteristic of SSRIs, which rely solely on autoreceptor desensitization to elevate serotonin [1] [7].
Chronic 5-HT1A autoreceptor stimulation by lesopitron induces progressive receptor desensitization, a process critical for sustained anxiolytic efficacy. Although acute administration potently inhibits DRN firing, repeated dosing leads to gradual restoration of neuronal activity despite continued drug exposure [2]. This adaptive process involves multiple molecular mechanisms:
Notably, lesopitron exhibits distinct temporal dissociation between its electrophysiological and behavioral effects. While DRN firing inhibition is transient (minutes), anxiolysis persists for hours, suggesting that the initiation of desensitization processes – rather than acute autoreceptor activation – underlies maintained therapeutic effects. This contrasts with SSRIs, which require 2-3 weeks for significant autoreceptor desensitization. Lesopitron's rapid induction of desensitization may accelerate its anxiolytic onset [2] [4].
Table 3: Autoreceptor Desensitization Kinetics Across Serotonergic Agents
Mechanism | Time to Significant Autoreceptor Desensitization | Effect on Cortical 5-HT Release | Behavioral Onset |
---|---|---|---|
Lesopitron | Hours-days | Moderate increase (delayed) | Rapid (hours) |
SSRIs (e.g., paroxetine) | 2-3 weeks | Marked increase (after delay) | Delayed (weeks) |
Buspirone | 1-2 weeks | Mild increase | Intermediate (days) |
The postsynaptic consequences of autoreceptor desensitization are profound. As autoreceptor restraint diminishes, serotonergic neuron firing increases, elevating serotonin release in projection areas like the prefrontal cortex and hippocampus. This enhanced tonic activation of postsynaptic 5-HT1A heteroreceptors likely sustains lesopitron's anxiolytic effects long after acute autoreceptor effects subside. Furthermore, unlike presynaptic 5-HT1A receptors, postsynaptic heteroreceptors show minimal desensitization during chronic treatment, maintaining their responsiveness to elevated serotonin levels [4] [6]. This differential plasticity between receptor populations creates a therapeutic window where reduced autoinhibition coexists with enhanced heteroreceptor activation – a neuroadaptive state optimized for anxiolysis.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1